molecular formula C16H16N2O3S B5840136 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea

Cat. No.: B5840136
M. Wt: 316.4 g/mol
InChI Key: HJSKHLNCDVQKAX-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea is an organic compound known for its unique structure, which includes a benzodioxole ring and a methoxyphenyl group connected via a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-methoxyaniline in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The thiourea linkage plays a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)thiourea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)thiourea

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea is unique due to the presence of both benzodioxole and methoxyphenyl groups, which impart distinct chemical and biological properties. The methoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-19-13-5-3-2-4-12(13)18-16(22)17-9-11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSKHLNCDVQKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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